1,3-Diisopropoxy-2-propanol

Catalog No.
S750023
CAS No.
13021-54-0
M.F
C9H20O3
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropoxy-2-propanol

CAS Number

13021-54-0

Product Name

1,3-Diisopropoxy-2-propanol

IUPAC Name

1,3-di(propan-2-yloxy)propan-2-ol

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C9H20O3/c1-7(2)11-5-9(10)6-12-8(3)4/h7-10H,5-6H2,1-4H3

InChI Key

AJJGRBMYVRSEES-UHFFFAOYSA-N

SMILES

CC(C)OCC(COC(C)C)O

Solubility

1.13 M

Canonical SMILES

CC(C)OCC(COC(C)C)O

Chemical Identity

,3-Diisopropoxy-2-propanol, also known as 1,3-diisopropyl glycerol diether or NSC-46561, is an organic compound with the formula C9H20O3. Its structure can be represented by the following:

CH3CH(CH3)OCH2CH(CH3)OCH2CH(CH3)OH

PubChem provides a summary of its chemical properties [].

Research Applications

  • Solvent: Due to its chemical properties, 1,3-Diisopropoxy-2-propanol may have applications as a solvent in certain scientific research settings [].

1,3-Diisopropoxy-2-propanol is an organic compound characterized by the molecular formula C9H20O3C_9H_{20}O_3 and a molecular weight of 176.258 g/mol. This compound features two isopropoxy groups attached to a propanol backbone, contributing to its unique chemical properties. It is a colorless liquid that exhibits miscibility with various organic solvents, making it useful in multiple chemical applications .

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, using agents like potassium permanganate or chromium trioxide .
  • Reduction: Reduction reactions can convert it into simpler alcohols, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various substituted propanol derivatives.

Major Products Formed

  • Oxidation: Ketones or aldehydes.
  • Reduction: Primary or secondary alcohols.
  • Substitution: Various substituted propanol derivatives.

While specific biological activities of 1,3-Diisopropoxy-2-propanol are not extensively documented, its chemical properties suggest potential applications in biological research. The compound may act as a solvent or stabilizing agent in the preparation of biological samples. Additionally, its unique structure could provide avenues for therapeutic investigations due to its interaction with biological molecules.

1,3-Diisopropoxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isopropyl alcohol in the presence of an acid catalyst. This method allows for the formation of the desired compound while ensuring high yield and purity when optimized for industrial production .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing high-purity reactants and optimized reaction conditions to maximize efficiency and product quality.

The compound has several applications across various fields:

  • Chemistry: Used as a solvent and reagent in organic synthesis.
  • Biology: Employed in the preparation of biological samples and as a stabilizing agent.
  • Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
  • Industry: Utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds .

Several compounds are structurally related to 1,3-Diisopropoxy-2-propanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,3-Diethoxy-2-propanolEthoxy groups instead of isopropoxy groupsDifferent steric and electronic properties
1-Chloro-3-isopropoxy-2-propanolChlorine substitutionReactivity influenced by halogen presence
1,3-Diphenyl-2-propanolPhenyl groups instead of alkoxy groupsEnhanced aromatic characteristics
1,3-Bis(diethylamino)-2-propanolDiethylamino groupsPotentially greater basicity and nucleophilicity
1,3-Bis(trityloxy)-2-propanolTrityloxy substituentsIncreased steric hindrance affecting reactivity
1,3-Bis(triphenylsilyl)-2-propanolTriphenylsilyl substituentsEnhanced stability due to bulky silyl groups

Uniqueness

The distinct arrangement of isopropoxy groups in 1,3-Diisopropoxy-2-propanol provides it with specific steric and electronic properties that differentiate it from other similar compounds. This uniqueness enhances its utility in specialized applications where these characteristics are advantageous.

XLogP3

0.9

Other CAS

13021-54-0

Wikipedia

2-Propanol, 1,3-diisopropoxy-

Dates

Last modified: 04-14-2024

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